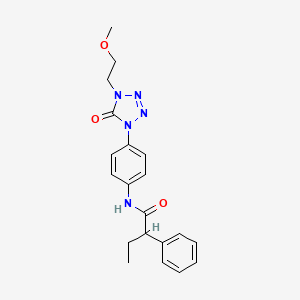

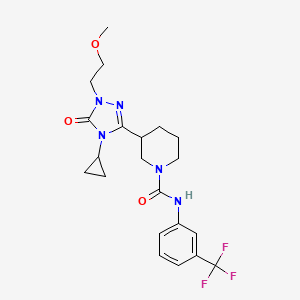

4-(4-(环丙基-(6-甲氧吡嘧啶-4-基)氨基)哌啶-1-基)磺酰苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that allow for the efficient combination of several reactants to form complex molecules. For example, the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates a method where malononitrile, 4-methoxybenzaldehyde, and piperidine are combined in methanol to achieve a product with a yield of 40% at room temperature. The structure of the synthesized product is confirmed through various spectroscopic methods, including 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using X-ray crystallography, which provides detailed information on the atomic and molecular arrangement. For instance, the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile reveals its precise molecular configuration, further supported by spectral data, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Rawda M. Okasha et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds is explored through various reactions, including cycloadditions, which are pivotal in the synthesis of complex heterocyclic structures. For example, the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones highlights a concise route to valuable sulfamidate-fused 2,6-disubstituted piperidin-4-ones, showcasing the compound's ability to engage in complex chemical transformations (Yong Liu et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically determined using analytical techniques like X-ray crystallography and spectroscopy, providing insights into the compound's behavior under different physical conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the compound's utility in chemical synthesis and potential biological applications. Studies on the synthesis and reactions of related compounds, like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrate the versatility and reactivity of this class of compounds, indicating their potential for a wide range of chemical and biological applications (T. Miyamoto et al., 1987).

科学研究应用

新型合成技术和表征

化合物4-[4-[环丙基-(6-甲氧基嘧啶-4-基)氨基]哌啶-1-基]磺酰苯腈与新型合成方法和结构表征相关。一项研究表明,使用一锅法和甲醇合成了一种相关化合物,即2-氨基-4-(4甲氧基苯基)-6-(哌啶-1-基)吡啶-3,5-二腈,通过核磁共振、质谱和X射线晶体衍射证实了结构(Wu Feng, 2011)。

药理学评价

药理学研究评估了结构类似于4-[4-[环丙基-(6-甲氧基嘧啶-4-基)氨基]哌啶-1-基]磺酰苯腈的化合物的潜在治疗效果。例如,氨基嘧啶衍生物,包括一种与所讨论化合物结构类似的衍生物,被评估其对5-HT(1A)受体的激动作用,显示出中等效力和代谢稳定性(A. Dounay et al., 2009)。

抗菌和抗细菌活性

与4-[4-[环丙基-(6-甲氧基嘧啶-4-基)氨基]哌啶-1-基]磺酰苯腈相关的化合物显示出抗菌和抗细菌活性。研究合成并评估了新型4-吡咯烷-3-氰基吡啶衍生物,展示了对各种细菌菌株的显著抗菌活性,最小抑制浓度值范围从6.2到100 µg/mL(A. Bogdanowicz et al., 2013)。

作用机制

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function . .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response modulation, neurotransmission, and cell death regulation . The downstream effects of these pathways depend on the specific context and the other molecules involved.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production . These effects can range from changes in blood vessel dilation to alterations in immune response and neurotransmission.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature can affect the compound’s structure and, consequently, its ability to interact with its target. Similarly, the presence of other molecules can either facilitate or hinder this interaction.

属性

IUPAC Name |

4-[4-[cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-28-20-12-19(22-14-23-20)25(16-4-5-16)17-8-10-24(11-9-17)29(26,27)18-6-2-15(13-21)3-7-18/h2-3,6-7,12,14,16-17H,4-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQGMECRRHBZIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)

![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)